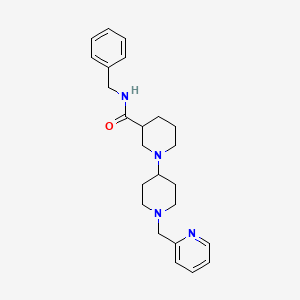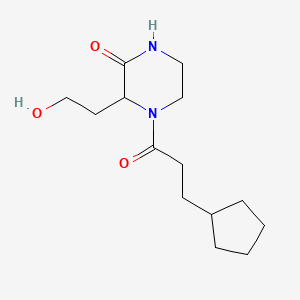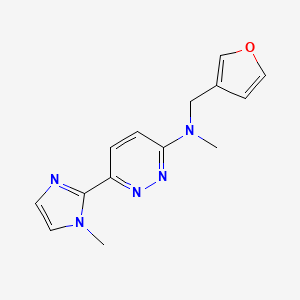![molecular formula C18H28N2O2 B5951467 2-[[4-Methoxy-3-(methoxymethyl)phenyl]methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B5951467.png)
2-[[4-Methoxy-3-(methoxymethyl)phenyl]methyl]-2,9-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-Methoxy-3-(methoxymethyl)phenyl]methyl]-2,9-diazaspiro[45]decane is a complex organic compound with a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-Methoxy-3-(methoxymethyl)phenyl]methyl]-2,9-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxy-3-(methoxymethyl)benzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-[[4-Methoxy-3-(methoxymethyl)phenyl]methyl]-2,9-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The spirocyclic structure can be reduced under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid derivatives.
Aplicaciones Científicas De Investigación
2-[[4-Methoxy-3-(methoxymethyl)phenyl]methyl]-2,9-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 2-[[4-Methoxy-3-(methoxymethyl)phenyl]methyl]-2,9-diazaspiro[4.5]decane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways. For example, it may inhibit specific enzymes by binding to their active sites, thereby altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has a different application profile compared to 2-[[4-Methoxy-3-(methoxymethyl)phenyl]methyl]-2,9-diazaspiro[4.5]decane.
Other Spirocyclic Compounds: Compounds with similar spirocyclic structures may have comparable chemical properties but differ in their specific applications and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and spirocyclic structure, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
IUPAC Name |
2-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-21-12-16-10-15(4-5-17(16)22-2)11-20-9-7-18(14-20)6-3-8-19-13-18/h4-5,10,19H,3,6-9,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPZOYMKRKOKBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)CN2CCC3(C2)CCCNC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-3-oxopropan-1-amine](/img/structure/B5951391.png)
![1-{[6-(3-methoxyphenyl)pyridin-3-yl]carbonyl}-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5951401.png)

![N,N-dimethyl-1-{[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}prolinamide](/img/structure/B5951414.png)
![4-(5-methylpyridin-2-yl)-1-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-9-ylcarbonyl)piperidin-4-ol](/img/structure/B5951426.png)
![N~1~-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}cyclopropane-1,1-dicarboxamide](/img/structure/B5951434.png)
![6-[(diethylamino)methyl]-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5951439.png)
![2-({[2-(diethylamino)pyridin-3-yl]methyl}amino)nicotinonitrile](/img/structure/B5951442.png)

![6-[(diethylamino)methyl]-N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5951449.png)

![1-[2-(1H-imidazol-4-yl)ethyl]-2-(7-methoxy-1,3-benzodioxol-5-yl)-1H-imidazole](/img/structure/B5951468.png)
![1-(2-{3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)imidazolidine-2,4-dione](/img/structure/B5951484.png)
![(2R)-N-[2-(pyridin-3-ylamino)ethyl]tetrahydrofuran-2-carboxamide](/img/structure/B5951485.png)
